molecular formula C17H22N4O2S B4685818 N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-N'-(tetrahydro-2-furanylmethyl)thiourea

N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-N'-(tetrahydro-2-furanylmethyl)thiourea

Cat. No. B4685818
M. Wt: 346.4 g/mol
InChI Key: LFMRECJOQLQSKV-UHFFFAOYSA-N
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Description

N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-N'-(tetrahydro-2-furanylmethyl)thiourea, also known as PBT2, is a novel small molecule drug that has been studied for its potential therapeutic applications in a variety of neurological disorders. It was initially developed as a treatment for Alzheimer's disease, but has since been investigated for its effects on other conditions such as Huntington's disease and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-N'-(tetrahydro-2-furanylmethyl)thiourea is not fully understood, but it is thought to involve the chelation of metal ions such as copper and zinc. This compound has been shown to bind to these metal ions and prevent their interaction with amyloid-beta and alpha-synuclein proteins, which can lead to the formation of toxic aggregates.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce the levels of amyloid-beta and tau proteins in the brains of Alzheimer's mice, reduce the accumulation of mutant huntingtin protein in the brains of Huntington's mice, and reduce the levels of alpha-synuclein protein in the brains of Parkinson's mice. This compound has also been shown to improve cognitive function, reduce inflammation, and improve motor function in these animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-N'-(tetrahydro-2-furanylmethyl)thiourea in lab experiments is that it has been extensively studied and has a well-established synthesis method. It has also been shown to have potential therapeutic effects in various neurological disorders, which makes it a promising candidate for further research.
One limitation of using this compound in lab experiments is that its exact mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its effects. Additionally, this compound has not yet been tested in human clinical trials, so its safety and efficacy in humans is still unknown.

Future Directions

There are several future directions for research on N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-N'-(tetrahydro-2-furanylmethyl)thiourea. One direction is to further investigate its potential therapeutic effects in Alzheimer's disease, Huntington's disease, and Parkinson's disease. Another direction is to explore its effects on other neurological disorders such as amyotrophic lateral sclerosis and multiple sclerosis.
Further research is also needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans and to determine the optimal dosage and treatment regimen.

Scientific Research Applications

N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-N'-(tetrahydro-2-furanylmethyl)thiourea has been extensively studied for its potential therapeutic effects in various neurological disorders. In Alzheimer's disease, this compound has been shown to reduce the levels of amyloid-beta and tau proteins, which are known to accumulate in the brains of Alzheimer's patients. This compound has also been shown to improve cognitive function and reduce inflammation in preclinical studies.
In Huntington's disease, this compound has been shown to reduce the accumulation of mutant huntingtin protein and improve motor function in preclinical studies. In Parkinson's disease, this compound has been shown to reduce the levels of alpha-synuclein protein, which is known to accumulate in the brains of Parkinson's patients.

properties

IUPAC Name

1-[1-[(3-methoxyphenyl)methyl]pyrazol-4-yl]-3-(oxolan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-22-15-5-2-4-13(8-15)11-21-12-14(9-19-21)20-17(24)18-10-16-6-3-7-23-16/h2,4-5,8-9,12,16H,3,6-7,10-11H2,1H3,(H2,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMRECJOQLQSKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=C(C=N2)NC(=S)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-N'-(tetrahydro-2-furanylmethyl)thiourea
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N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-N'-(tetrahydro-2-furanylmethyl)thiourea
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N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-N'-(tetrahydro-2-furanylmethyl)thiourea
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N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-N'-(tetrahydro-2-furanylmethyl)thiourea
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N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-N'-(tetrahydro-2-furanylmethyl)thiourea
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N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-N'-(tetrahydro-2-furanylmethyl)thiourea

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